2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride
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Overview
Description
2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of phenethylamine and is characterized by the presence of methoxy groups on the phenyl ring, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with formaldehyde and phenol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-[[[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol (25I-NBOH): Known for its potent hallucinogenic effects.
2-[[[2-(4-Chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol (25C-NBOH): Similar structure but with a chlorine substituent, leading to different pharmacological properties.
Uniqueness
2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H22ClNO3 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-[[2-(2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-20-15-7-8-17(21-2)13(11-15)9-10-18-12-14-5-3-4-6-16(14)19;/h3-8,11,18-19H,9-10,12H2,1-2H3;1H |
InChI Key |
RGSDGLBGYMHFRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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